molecular formula C15H14O3S B1581806 2-(p-Toluenesulfonyl)acetophenone CAS No. 31378-03-7

2-(p-Toluenesulfonyl)acetophenone

Cat. No.: B1581806
CAS No.: 31378-03-7
M. Wt: 274.3 g/mol
InChI Key: RFQXSRPFYWMUDV-UHFFFAOYSA-N
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Description

2-(p-Toluenesulfonyl)acetophenone is an organic compound with the molecular formula C15H14O3S. It is a white crystalline powder commonly used in organic synthesis. This compound is known for its versatility and is utilized in various chemical reactions, including aldol condensations, Michael additions, and Friedel-Crafts reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(p-Toluenesulfonyl)acetophenone can be synthesized through several methods. One common approach involves the reaction of p-toluenesulfonyl chloride with acetophenone in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(p-Toluenesulfonyl)acetophenone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinyl or sulfhydryl derivatives .

Scientific Research Applications

2-(p-Toluenesulfonyl)acetophenone has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions, including aldol condensations and Michael additions.

    Biology: The compound is employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.

    Industry: The compound is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(p-Toluenesulfonyl)acetophenone involves its ability to act as an electrophile in various chemical reactions. The sulfonyl group is highly reactive, allowing the compound to participate in nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

    p-Toluenesulfonic acid: Used as a catalyst in organic synthesis.

    p-Toluenesulfonamide: Employed in the synthesis of pharmaceuticals and agrochemicals.

    p-Toluenesulfonyl chloride: A reagent used in the preparation of sulfonamides and other sulfonyl derivatives.

Uniqueness

2-(p-Toluenesulfonyl)acetophenone is unique due to its versatility in various chemical reactions and its ability to act as an electrophile. Its structure allows for a wide range of applications in organic synthesis, making it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

2-(4-methylphenyl)sulfonyl-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3S/c1-12-7-9-14(10-8-12)19(17,18)11-15(16)13-5-3-2-4-6-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQXSRPFYWMUDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40185305
Record name 2-((4-Methylphenyl)sulphonyl)-1-phenylethan-1-one
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Molecular Weight

274.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31378-03-7
Record name 2-[(4-Methylphenyl)sulfonyl]-1-phenylethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31378-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-((4-Methylphenyl)sulphonyl)-1-phenylethan-1-one
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Record name 31378-03-7
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Record name 2-((4-Methylphenyl)sulphonyl)-1-phenylethan-1-one
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Record name 2-[(4-methylphenyl)sulphonyl]-1-phenylethan-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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